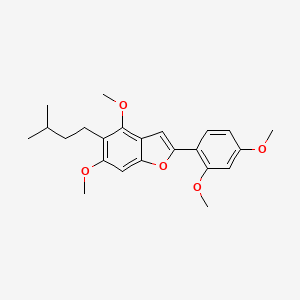![molecular formula C13H14N2 B12880959 3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline CAS No. 918629-89-7](/img/structure/B12880959.png)
3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a pyrrole ring and a dimethylaniline moiety, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline generally involves the condensation reaction between 3,5-dimethylaniline and pyrrole-2-carbaldehyde. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline are not well-documented, the general principles of Schiff base synthesis can be applied. Large-scale production would likely involve continuous flow reactors to maintain consistent reaction conditions and high yields. Solvent recovery and recycling would be essential to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out under mild to moderate temperatures.
Major Products
Oxidation: N-oxide derivatives.
Reduction: 3,5-dimethylaniline and pyrrole-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting cellular processes in microorganisms, leading to antimicrobial effects. The Schiff base structure also allows for hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to various targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
- N-((1H-Pyrrol-2-yl)methylene)-4-methoxyaniline
- N-((1H-Pyrrol-2-yl)methylene)-2,4-dimethylaniline
Uniqueness
N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline is unique due to its specific substitution pattern on the aniline ring, which can influence its electronic properties and reactivity. This makes it particularly interesting for studies in coordination chemistry and its potential bioactivity.
Propriétés
Numéro CAS |
918629-89-7 |
|---|---|
Formule moléculaire |
C13H14N2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
N-(3,5-dimethylphenyl)-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C13H14N2/c1-10-6-11(2)8-13(7-10)15-9-12-4-3-5-14-12/h3-9,14H,1-2H3 |
Clé InChI |
KPHKFSQCDWCRTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N=CC2=CC=CN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



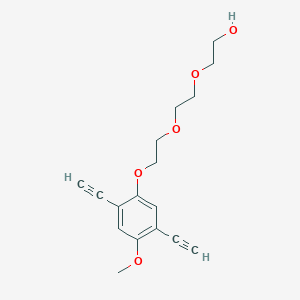
![4-(tert-Butyl)dibenzo[b,d]furan](/img/structure/B12880894.png)
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate](/img/structure/B12880905.png)

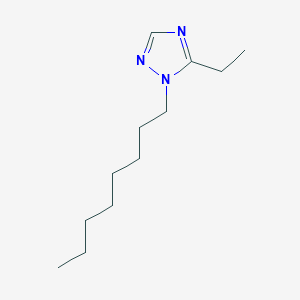
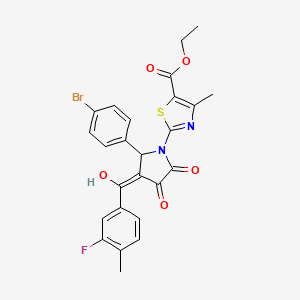
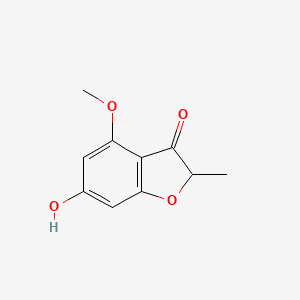
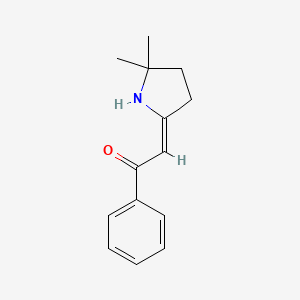
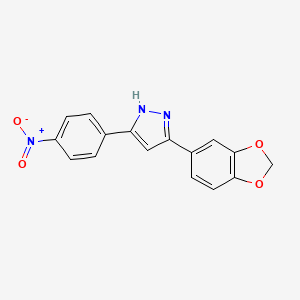
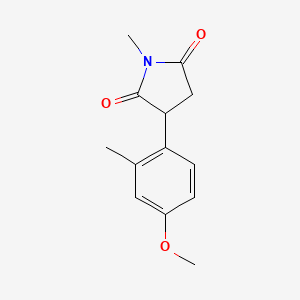
![Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-](/img/structure/B12880957.png)
![cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate](/img/structure/B12880965.png)
